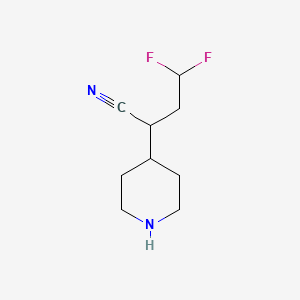
D-Trans-Allethrin;Esbiothrin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: S-Bioallethrin is synthesized through a series of chemical reactions involving the cyclopropanation of chrysanthemic acid derivatives. The key steps include:
Cyclopropanation: The reaction of chrysanthemic acid with an appropriate alkene in the presence of a catalyst to form the cyclopropane ring.
Esterification: The resulting cyclopropane carboxylic acid is then esterified with an alcohol to form the final product.
Industrial Production Methods: Industrial production of S-Bioallethrin involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) for purification. The process includes:
Raw Material Preparation: Chrysanthemic acid and other reagents are prepared.
Reaction: The cyclopropanation and esterification reactions are carried out in large reactors.
Purification: The crude product is purified using HPLC to obtain high-purity S-Bioallethrin.
化学反应分析
Types of Reactions: S-Bioallethrin undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of S-Bioallethrin .
科学研究应用
S-Bioallethrin has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of pyrethroid chemistry and synthesis.
Biology: Research on its effects on insect physiology and behavior.
Medicine: Studies on its potential use in controlling vector-borne diseases like malaria and dengue.
Industry: Used in the development of insecticidal products for household and agricultural use
作用机制
S-Bioallethrin exerts its effects by binding to voltage-gated sodium channels in the nervous system of insects. This binding modifies the gating kinetics of the channels, causing prolonged opening and delayed closing. As a result, the neurons become hyperexcitable, leading to paralysis and death of the insect . The molecular targets include the sodium channels, and the pathways involved are related to the disruption of normal neuronal function .
相似化合物的比较
Bioallethrin: A mixture of two allethrin isomers in a 1:1 ratio.
Esbiothrin: A mixture of the same two stereoisomers in an approximate ratio of R:S = 1:3.
Permethrin: Another synthetic pyrethroid with similar insecticidal properties.
Uniqueness: S-Bioallethrin is unique due to its high stereoselectivity and efficacy at lower doses compared to other pyrethroids. Its specific (S)(1R,3R) enantiomer configuration provides enhanced insecticidal activity while maintaining low toxicity to mammals .
属性
分子式 |
C19H26O3 |
|---|---|
分子量 |
302.4 g/mol |
IUPAC 名称 |
(2-methyl-4-oxo-3-prop-1-enylcyclopent-2-en-1-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C19H26O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h7-9,14,16-17H,10H2,1-6H3 |
InChI 键 |
ZUUDNKYTYANLMT-UHFFFAOYSA-N |
规范 SMILES |
CC=CC1=C(C(CC1=O)OC(=O)C2C(C2(C)C)C=C(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-morpholin-4-ylpropyl)-5-oxo-1,2,3,4,4a,6,6a,11,11a,11b-decahydroindeno[1,2-c]isoquinoline-9-sulfonamide](/img/structure/B14781854.png)
![(Z)-2-cyano-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B14781858.png)
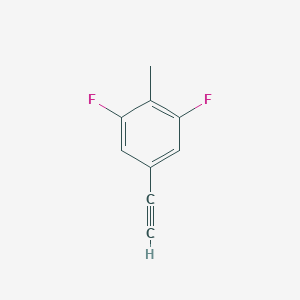
![4-oxo-10aH-benzo[h]quinoline-3-carboxylic acid](/img/structure/B14781874.png)
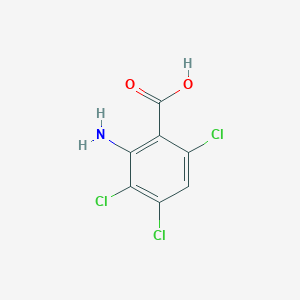
![2-methyl-3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]pyridine](/img/structure/B14781885.png)
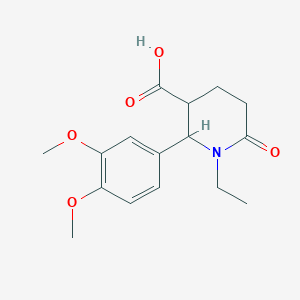
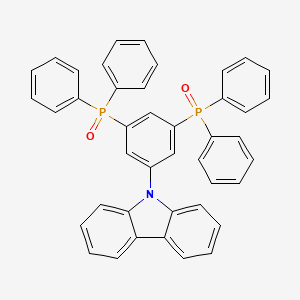
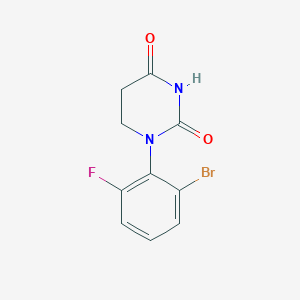

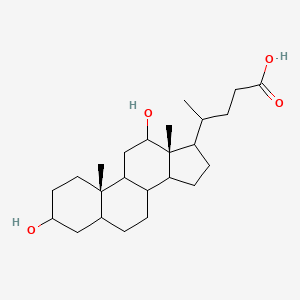
![1,1-Dimethyl-4-(methylthio)-1,2-dihydrobenzo[d][1,3]azasiline](/img/structure/B14781949.png)
![[2-[(10R,13S)-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14781950.png)
